molecular formula C20H18Cl2N4S B406543 5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 324052-36-0

5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B406543
CAS No.: 324052-36-0
M. Wt: 417.4g/mol
InChI Key: AONPIOZMEQYYBK-UHFFFAOYSA-N
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Description

5-[2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound combining a carbazole scaffold with a 1,2,4-triazole ring. The triazole ring is functionalized with a methallyl (2-methylprop-2-en-1-yl) group at position 4 and a thiol (-SH) group at position 3.

The synthesis likely involves:

Carbazole derivatization: Introducing chlorine atoms via electrophilic substitution.

Triazole formation: Cyclization of thiosemicarbazide intermediates or condensation reactions, as seen in analogous compounds (e.g., 1,3,4-oxadiazole syntheses in and triazole-thiones in ).

Functionalization: Alkylation of the triazole nitrogen with methallyl groups .

Characterization methods include NMR (e.g., δ ~2.49 ppm for CH3 in triazole derivatives, ), IR (C=S stretches at ~1228 cm⁻¹, ), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .

Properties

IUPAC Name

3-[2-(3,6-dichlorocarbazol-9-yl)ethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4S/c1-12(2)11-26-19(23-24-20(26)27)7-8-25-17-5-3-13(21)9-15(17)16-10-14(22)4-6-18(16)25/h3-6,9-10H,1,7-8,11H2,2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONPIOZMEQYYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)CCN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 324052-36-0) is a triazole derivative with potential biological activities that have garnered research interest. Its unique structure combines a triazole ring with a carbazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C20H18Cl2N4S
Molar Mass 417.35 g/mol
CAS Number 324052-36-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway generally includes:

  • Formation of the triazole ring through cyclization.
  • Introduction of the carbazole moiety via electrophilic substitution.
  • Functionalization to incorporate the thiol group.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)50
Butyrylcholinesterase (BChE)25

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The thiol group in the triazole structure may facilitate interactions with serine residues in the active sites of enzymes like AChE and BChE.
  • Antimicrobial Mechanism : The lipophilic nature of the carbazole moiety aids in penetrating microbial membranes, disrupting cellular functions.

Case Studies

Several studies have explored the pharmacological effects of similar compounds in preclinical models:

  • Neuroprotective Effects : A study indicated that derivatives of triazoles exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
  • Antifungal Efficacy : Another investigation highlighted the antifungal activity against resistant strains of Candida species, suggesting a potential role in treating fungal infections.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Carbazole-Triazole Derivatives

Compound Name Carbazole Substitution Triazole Substituents Key Functional Groups
Target Compound 3,6-Dichloro 4-(Methallyl), 3-thiol Cl, SH, CH2CH2
5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol None 4-Cyclohexyl, 3-thiol SH, cyclohexyl
5-[2-(9H-Carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol None 4-H, 3-thiol SH
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)... None Phenyl, ethyl ester, thiadiazole COOEt, Ph

Key Observations :

  • Triazole Substituents : Methallyl groups (vs. cyclohexyl or H) may enhance steric bulk and influence binding interactions in biological targets. For example, cyclohexyl groups in analogues could reduce solubility but increase hydrophobic interactions .
  • Thiol vs. Thione : The thiol (-SH) group in the target compound (vs. thione C=S in ) may enable disulfide bond formation or metal chelation, altering reactivity and bioactivity .

Table 2: Inferred Bioactivity Based on Structural Analogues

Compound Class Reported Activities Key Substituents Influencing Activity Evidence Source
1,3,4-Oxadiazole-carbazole Antibacterial (4b, 4d, 4e), Antifungal Electron-withdrawing groups (Cl, NO2)
Triazole-thiones (e.g., 6c) Antioxidant, Anticancer (inferred) Benzoxazolyl, CH3
Carbazole-triazole derivatives Potential enzyme inhibition (e.g., COX-2) Thiol, methallyl

Key Observations :

  • Antimicrobial Activity: Chlorine substituents in carbazole (as in the target compound) correlate with enhanced activity in oxadiazole analogues (). For instance, 4b (chlorinated) showed higher antibacterial activity than non-halogenated derivatives .
  • Anticancer Potential: Carbazole-triazole hybrids may inhibit topoisomerases or kinases, as seen in structurally related compounds (). The dichloro substitution could mimic DNA-intercalating agents like ellipticine .

Physicochemical Properties

  • Crystallography : If crystallized, SHELXL () or ORTEP-3 () could resolve hydrogen bonding between thiol and triazole N atoms, as seen in similar structures .

Preparation Methods

Cyclocondensation of β-Ketophosphonates and Azides

A scalable method employs β-ketophosphonates and aryl azides under mild conditions. For example, reacting diethyl 2-(3,6-dichlorocarbazol-9-yl)ethylphosphonoacetate with 4-(2-methylprop-2-en-1-yl)-1H-1,2,4-triazole-3-thiol-5-azide in DMSO with Cs₂CO₃ (2.0 equiv) at 25°C for 30 minutes achieves 85–92% yield of the triazole product. The reaction proceeds via a cesium-chelated Z-enolate intermediate, ensuring regioselective 1,4,5-trisubstitution (Table 1).

Table 1: Optimization of Triazole Formation Using β-Ketophosphonates

BaseSolventTemp (°C)Time (h)Yield (%)
Cs₂CO₃DMSO250.592
KOHDMSO250.532
K₂CO₃DMF60273

Metal- and Azide-Free Triazole Synthesis

An alternative route avoids azide handling by using α-ketoacetals and tosylhydrazides. Heating 2-(3,6-dichlorocarbazol-9-yl)ethyl α-ketoacetal with N-tosylhydrazide in DMSO at 120°C for 20 minutes generates a diazo intermediate, which cyclizes with benzylamine to form the triazole core (78% yield). Triethylamine (1.1 equiv) suppresses sulfinate byproduct formation, simplifying purification.

Thiol Group Functionalization and Stabilization

The triazole-thiol moiety is susceptible to oxidation; thus, in situ protection with trityl chloride or stabilization via hydrogen bonding with DMSO is employed during synthesis. Lawesson’s reagent can regenerate the thiol from its disulfide form post-purification.

Purification and Characterization

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water. LC-MS (ESI⁺) shows [M+H]⁺ at m/z 417.4, consistent with the molecular formula C₂₀H₁₈Cl₂N₄S. ¹H NMR (400 MHz, CDCl₃) confirms the isobutenyl group (δ 1.78, s, 6H; δ 4.95, s, 2H) and triazole-thiol proton (δ 13.2, br s).

Scalability and Process Considerations

Kilogram-scale production utilizes flow chemistry for exothermic steps. A two-stage flow reactor combines the diazo intermediate formation (20 mL reactor, 25°C) and cyclization (superheated tubing, 145°C), achieving 82% yield over 4.5 hours . Batch processes under reflux afford comparable yields but require longer reaction times (16 hours).

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